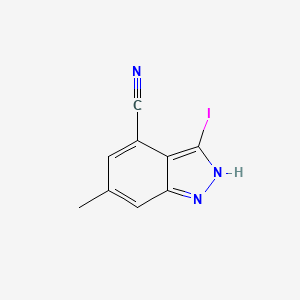

3-iodo-6-methyl-1H-indazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methyl-2H-indazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN3/c1-5-2-6(4-11)8-7(3-5)12-13-9(8)10/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTWEIDFXHMQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)C#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266318 | |

| Record name | 3-Iodo-6-methyl-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-96-7 | |

| Record name | 3-Iodo-6-methyl-1H-indazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6-methyl-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-iodo-6-methyl-1H-indazole-4-carbonitrile

Topic: 3-iodo-6-methyl-1H-indazole-4-carbonitrile Chemical Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

A Critical Scaffold for Next-Generation Kinase Inhibitor Design[1]

Executive Summary

This compound (CAS: 885520-96-7) is a highly functionalized heterocyclic building block primarily utilized in the synthesis of type I and type II kinase inhibitors.[1][2] Its structural uniqueness lies in the dense arrangement of three distinct functional handles—a C3-iodine for cross-coupling, a C4-nitrile for electronic tuning or further derivation, and a C6-methyl group for hydrophobic pocket filling—around the indazole core.[1]

This guide analyzes the physicochemical profile, synthetic utility, and reactivity of this intermediate, providing actionable protocols for its integration into drug discovery campaigns targeting PI3K, FGFR, and VEGFR pathways.

Physicochemical Profile

The molecule exhibits properties characteristic of a "fragment-like" lead, adhering to the Rule of Three, making it an ideal starting point for fragment-based drug design (FBDD).

| Property | Value / Description | Significance in Drug Design |

| CAS Number | 885520-96-7 | Unique identifier for sourcing and IP tracking.[1] |

| Molecular Formula | C₉H₆IN₃ | -- |

| Molecular Weight | 283.07 g/mol | Low MW allows significant mass addition during lead optimization. |

| Calculated LogP | ~2.6 ± 0.4 | Moderate lipophilicity ensures good membrane permeability (Class II). |

| Topological PSA | ~52 Ų | Well within the range for oral bioavailability (<140 Ų). |

| H-Bond Donors | 1 (NH) | The N1-H is a critical donor for the kinase "hinge region" binding. |

| H-Bond Acceptors | 2 (N2, CN) | The nitrile acts as a weak acceptor and metabolic handle. |

| pKa (Calculated) | ~10.5 (NH) | The electron-withdrawing CN group increases N-H acidity compared to bare indazole. |

Synthetic Utility & Reactivity Analysis[1][3][4]

The "Warhead" Strategy

The 3-iodo-4-cyano-6-methylindazole scaffold is designed for divergent synthesis . The reactivity profile is dominated by the C3-iodine and the C4-nitrile, which serve orthogonal purposes.[1]

-

C3-Iodine (The Coupling Handle): The iodine atom at position 3 is highly reactive toward Palladium-catalyzed oxidative addition.[1] The presence of the electron-withdrawing nitrile at C4 pulls electron density from the ring, making the C-I bond slightly more electrophilic than in unsubstituted 3-iodoindazole, thereby enhancing reactivity in Suzuki-Miyaura and Sonogashira couplings.[1]

-

C4-Nitrile (The Electronic Tuner): This group serves two roles:

-

Electronic: It lowers the pKa of the N1-H, potentially strengthening hydrogen bonds with kinase hinge residues (e.g., Glu/Asp backbone carbonyls).

-

Synthetic: It can be hydrolyzed to a primary amide (CONH₂), often found in PI3K

inhibitors to interact with the affinity pocket.

-

-

N1-Nitrogen: The free amine is the primary point for protecting group strategies (SEM, THP, Boc) to prevent catalyst poisoning during cross-coupling.

Synthesis Pathway Visualization

The following diagram illustrates the logical synthesis flow, moving from the precursor construction to the functionalization of the target.

Figure 1: Synthetic logic flow from bromo-precursor to the target 3-iodo intermediate and its divergent applications.[1][3]

Experimental Protocols

Protocol A: Synthesis of this compound

Context: This protocol assumes the availability of the 6-methyl-1H-indazole-4-carbonitrile core.[1][3] If starting from the bromo-indazole, a standard cyanation (Zn(CN)₂, Pd(dppf)Cl₂, DMF, 120°C) is required first.

Materials:

-

Iodine (I₂) (1.2 eq) or N-Iodosuccinimide (NIS) (1.1 eq)[1]

-

Potassium Hydroxide (KOH) pellets (2.0 eq)

Methodology:

-

Dissolution: Charge a round-bottom flask with 6-methyl-1H-indazole-4-carbonitrile and dissolve in DMF (10 vol).

-

Base Addition: Add KOH pellets. Stir at room temperature for 15 minutes until partially dissolved. The solution may darken due to deprotonation of the indazole N-H.

-

Iodination: Cool the mixture to 0°C. Add Iodine (or NIS) portion-wise over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–6 hours. Monitor by LC-MS (Target M+H ≈ 284).

-

Quench: Pour the reaction mixture into ice-water containing 10% sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine. A precipitate should form.

-

Isolation: Filter the solid, wash copiously with water to remove DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-50% EtOAc in Hexanes) if regioisomers (N-iodination) are observed, though C3-iodination is thermodynamically favored.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Context: Coupling an aryl boronic acid to the 3-position.[1]

Materials:

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: Cs₂CO₃ (2.0 eq) or K₂CO₃ (3.0 eq)

Methodology:

-

Degassing: In a microwave vial or pressure tube, combine the indazole, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent homocoupling or dehalogenation).

-

Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

-

Heating: Heat to 90–100°C for 2–12 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[5][3][6][7]

-

Note: If the N1-H is unprotected, use 2-3 equivalents of base to account for the acidic proton. For difficult couplings, protect N1 with THP (Tetrahydropyran) prior to this step.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Specific Hazard: Nitrile functionality. While stable, metabolic or chemical hydrolysis can release ammonia or carboxylic acids. In acidic combustion, may release HCN gas.

-

Storage: Store at 2-8°C, protected from light (iodides can be photosensitive).

-

Handling: Use a fume hood. Avoid contact with strong oxidizers.

References

-

Synthesis of 3-Iodoindazoles

- Title: "Indazole derivatives as kinase inhibitors" (Review of patent literature).

-

Compound Registry Data

- Title: "this compound Substance Detail"

- Source: U.S. EPA CompTox Chemicals Dashboard.

-

URL:[Link]

- Commercial Availability & Properties: Title: "this compound Product Page" Source: BLD Pharm.

Sources

- 1. 885518-96-7|3-Iodo-6-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Structural Elucidation of 3-iodo-6-methyl-1H-indazole-4-carbonitrile

This guide outlines the comprehensive structural elucidation of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7). This molecule represents a high-value scaffold in medicinal chemistry, particularly as a pharmacophore for type II kinase inhibitors (e.g., VEGFR, TRK inhibition) where the 3-iodo position serves as a versatile handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions.

Executive Summary & Synthetic Context

Compound ID: this compound

Molecular Formula: C

The elucidation of this compound is critical due to the regioselectivity challenges inherent in indazole functionalization.[1] The synthesis typically involves the electrophilic iodination of 6-methyl-1H-indazole-4-carbonitrile. However, this reaction can yield regioisomers (e.g., iodination at C3 vs. N1/N2) or over-iodinated byproducts. Furthermore, confirming the placement of the cyano (-CN) and methyl (-CH

Primary Analytical Challenges:

-

Regioisomerism: Distinguishing N-iodo vs. C-iodo species.

-

Substituent Placement: Confirming the 4-CN, 6-Me substitution pattern (vs. 6-CN, 4-Me or 5-substituted isomers).

-

Proton Deficiency: The molecule possesses only two aromatic protons, limiting the utility of

H-

Analytical Workflow Strategy

To ensure unambiguous assignment, a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), FTIR, and 2D NMR is required.

Diagram 1: Structural Elucidation Workflow

Caption: Stepwise analytical workflow ensuring orthogonal validation of molecular formula and connectivity.

Experimental Protocols & Data Analysis

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out di-iodinated impurities.

-

Method: ESI-TOF (Electrospray Ionization - Time of Flight).

-

Expected Result:

-

[M+H]

: m/z 283.9683 (Calculated). -

Isotope Pattern: No M+2 peak characteristic of Cl/Br.[1] Iodine is monoisotopic (

I), so the M+1 peak will strictly reflect

-

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: Verify functional groups, specifically the nitrile and the free N-H.

-

Key Bands:

-

**

(C$\equiv -

(N-H): ~3100–3400 cm

-

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

) Prediction:

The molecule has a plane of symmetry only if unsubstituted, but the 4,6-substitution breaks this.

- ~13.5 - 14.0 ppm (1H, br s): Indazole N-H.

- ~7.80 ppm (1H, s): H-7. Located between the N-N bond and the 6-Methyl group.

- ~7.40 ppm (1H, s): H-5. Located between the 4-Cyano and 6-Methyl groups.

- ~2.50 ppm (3H, s): 6-Methyl group.

Note: H-5 and H-7 appear as singlets (or very weakly coupled meta-doublets,

C NMR (100 MHz, DMSO-

) Key Signals:

-

C-3 (C-I): ~90–100 ppm. The heavy atom effect of Iodine significantly shields this carbon, making it a diagnostic signal for C-3 iodination.

-

CN: ~115–118 ppm.

-

C-6 (C-Me): ~140 ppm.

-

C-4 (C-CN): ~105–110 ppm.

Structural Logic: The HMBC Connectivity Proof

The most critical step is distinguishing the 4-CN/6-Me isomer from the 4-Me/6-CN isomer or other variations. We use Heteronuclear Multiple Bond Correlation (HMBC) to view 2-bond (

The Logic Chain:

-

Methyl Anchor: The methyl protons (

2.50) will show a strong -

H-5 vs. H-7 Differentiation:

-

H-5 is flanked by the CN group (at C-4). H-5 should show a

correlation to the Nitrile Carbon and a -

H-7 is far from the CN group. It will show correlations to C-3a and C-7a (bridgehead), but NO correlation to the Nitrile Carbon.

-

-

Iodine Position: The C-3 carbon (shielded, ~95 ppm) will show a correlation to the N-H proton but weak or no correlations to H-5/H-7 (too many bonds away: H5-C5-C4-C3a-C3 is 4 bonds).

Diagram 2: HMBC Correlation Map

Caption: HMBC connectivity map. The H5 -> CN correlation is the "smoking gun" for the 4-position assignment.

Summary of Data for Verification

Researchers should compare their experimental data against these reference values.

| Parameter | Signal/Value | Structural Implication |

| HRMS (m/z) | 283.9683 [M+H] | Confirms C |

| IR (cm | ~2230 | Confirms Nitrile (CN). |

| 2 Singlets (Ar-H) | Confirms 4,6-disubstitution (no ortho coupling). | |

| ~13.5 ppm (Broad) | Confirms 1H-Indazole (N-H free). | |

| ~95 ppm | Confirms C-3 Iodination (Heavy atom shielding). | |

| HMBC | Me | Anchors Methyl at position 6. |

| HMBC | H5 | Anchors Nitrile at position 4. |

References

-

BenchChem. (2025).[1][2][3][4] Technical Guide to the Structural Elucidation of 4-Iodo-3-methyl-1H-indazole. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10911744, 3-Iodo-1H-indazole. Retrieved from

-

Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry. Retrieved from

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 182-198. Retrieved from

-

US EPA. (2025). CompTox Chemicals Dashboard: this compound. Retrieved from

Sources

An In-Depth Technical Guide to 3-Iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7) in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the indazole core serves as a privileged scaffold, frequently acting as a bioisostere for purine to target the ATP-binding hinge region of kinases. 3-Iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7) is a highly specialized, trifunctionalized building block designed for the rapid elaboration of complex small-molecule therapeutics[1][2]. As a Senior Application Scientist, I have structured this whitepaper to decode the structural rationale, mechanistic utility, and field-proven experimental workflows associated with this specific chemical entity.

This guide moves beyond theoretical chemistry, providing self-validating experimental protocols and causality-driven insights to ensure researchers can effectively utilize this scaffold in cross-coupling reactions and kinase inhibitor design.

Structural Rationale & Physicochemical Profiling

The synthetic value of this compound lies in its precise substitution pattern. Each functional group has been engineered to serve a distinct purpose in either downstream synthesis or biological target engagement:

-

The Indazole Core: Acts as a fundamental hydrogen-bond donor/acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region[2][3].

-

3-Iodo Substitution: The primary synthetic handle. Iodine at the C3 position is highly labile under palladium catalysis, enabling rapid diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to access the kinase activation loop or adjacent hydrophobic pockets[4][5].

-

4-Carbonitrile (Cyano) Group: A strong electron-withdrawing group (EWG). Synthetically, it lowers the pKa of the N1 proton, making the indazole more acidic. Biologically, the cyano group can engage in specific hydrogen bonding deep within the ATP pocket or serve as a precursor for tetrazole (carboxylic acid bioisostere) synthesis[6][7].

-

6-Methyl Group: Provides essential steric bulk and lipophilicity, filling hydrophobic sub-pockets to enhance binding affinity and target selectivity[8].

Quantitative Physicochemical Data

The following table summarizes the core properties of the scaffold, critical for calculating reaction stoichiometry and predicting solubility profiles[1][6].

| Property | Value | Implication for Research |

| Chemical Name | This compound | IUPAC standard nomenclature |

| CAS Registry Number | 885520-96-7 | Unique identifier for procurement |

| Molecular Formula | C9H6IN3 | Determines isotopic mass |

| Monoisotopic Mass | 282.9606 Da | Target mass for LC-MS/ESI+ validation |

| EPA DTXSID | DTXSID401266318 | Environmental/Toxicity tracking[1] |

| Key Reactivity Sites | N1 (Protection), C3 (Coupling), C4 (Derivatization) | Dictates orthogonal synthesis strategy |

Biological Application: Kinase Inhibition Pathways

Indazole derivatives synthesized from this scaffold are predominantly utilized as ATP-competitive inhibitors. They have shown profound efficacy in targeting Receptor Tyrosine Kinases (RTKs) such as FGFR (Fibroblast Growth Factor Receptor)[8] and LRRK2 (Leucine-rich repeat kinase 2), a primary target in Parkinson's disease research[2].

The mechanism relies on the functionalized indazole outcompeting endogenous ATP for the catalytic cleft of the kinase. By blocking ATP binding, the inhibitor prevents auto-phosphorylation and the subsequent activation of downstream signaling cascades (e.g., MAPK, AKT), ultimately halting aberrant cellular proliferation or neuroinflammation.

Mechanism of ATP-competitive kinase inhibition by indazole derivatives.

Synthetic Utility & Derivatization Workflows

The most common transformation applied to this compound is the Suzuki-Miyaura cross-coupling at the C3 position to introduce aryl or heteroaryl groups[4][9].

The Criticality of N1-Protection (E-E-A-T Insight)

A frequent point of failure in indazole chemistry is attempting a C3 cross-coupling on the unprotected (free NH) scaffold. Because the 4-carbonitrile group withdraws electron density, the N1 proton is highly acidic. Under the basic conditions required for Suzuki coupling (e.g., K2CO3, Na2CO3), the indazole is deprotonated to form an indazolide anion. This anion strongly coordinates to the Palladium catalyst, forming a stable, unreactive Pd-N complex that poisons the catalyst and halts the catalytic cycle[10][11].

Causality: To prevent catalyst poisoning, the N1 nitrogen must be masked with a bulky, electron-withdrawing protecting group (typically a Boc, THP, or Trityl group) prior to the cross-coupling step[2][10].

Experimental workflow for the C3-functionalization of the indazole scaffold.

Experimental Methodologies (Self-Validating Protocols)

The following protocols represent a robust, self-validating system for the functionalization of 885520-96-7. Each step includes observable validation metrics to ensure experimental integrity[10].

Protocol 1: N1-Boc Protection

Objective: Mask the acidic N1 proton to enable downstream palladium catalysis.

-

Setup: Dissolve this compound (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

-

Reaction: Stir at room temperature for 2–4 hours. The DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group to the sterically hindered N1 position.

-

Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc). The product will appear as a significantly less polar spot (higher Rf) due to the loss of the polar N-H hydrogen bond.

-

Workup: Quench with water, extract with Ethyl Acetate, dry over Na2S04, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3

Objective: Form a C-C bond at the C3 position using an aryl boronic acid.

-

Setup: In a Schlenk flask, combine the N-Boc protected indazole (1.0 equiv), the desired Aryl Boronic Acid (1.5 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 ratio). Causality: The biphasic system ensures solubility of the organic substrate and the inorganic base, while degassing prevents the oxidation of active Pd(0) to inactive Pd(II) by atmospheric oxygen.

-

Reaction: Heat to 90°C for 12 hours under nitrogen.

-

Self-Validation (Visual): The solution should remain a clear yellow/orange. If the solution rapidly turns opaque black (Pd black), the catalyst has decomposed, likely due to oxygen ingress.

-

Workup: Filter through a pad of Celite to remove palladium residues, extract with Dichloromethane (DCM), and purify via flash chromatography.

Protocol 3: N1-Deprotection

Objective: Restore the free indazole NH for target kinase binding.

-

Setup: Dissolve the C3-functionalized intermediate in DCM.

-

Reagent Addition: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

-

Reaction: Stir at room temperature for 1–2 hours. The acid cleaves the tert-butyl group.

-

Self-Validation (Physical): The reaction will bubble as isobutylene and carbon dioxide gases are evolved. The reaction is complete when gas evolution ceases.

-

Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3, and isolate the final product.

References

-

EPA CompTox Chemicals Dashboard. "this compound - Related Substances." Environmental Protection Agency. Available at:[Link][1]

-

EPA CompTox Chemicals Dashboard. "this compound Properties." Environmental Protection Agency. Available at:[Link][6]

-

Google Patents. "WO2024158745A1 - Inhibitors of lrrk2." Available at:[2]

-

Google Patents. "WO2025021033A1 - Fibroblast growth factor receptor inhibitors." Available at:[8]

-

MDPI Molecules. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Available at:[Link][10]

-

RSC Advances. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Royal Society of Chemistry. Available at:[Link][9]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. WO2024158745A1 - Inhibitors of lrrk2 - Google Patents [patents.google.com]

- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. chem960.com [chem960.com]

- 8. WO2025021033A1 - æ纤维ç»èçé¿å ååä½æå¶åãè¯ç©ç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mobt3ath.com [mobt3ath.com]

3-iodo-6-methyl-1H-indazole-4-carbonitrile spectral data (NMR, MS, IR)

The following technical guide details the spectral characterization and experimental handling of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7). This document is structured for researchers in medicinal chemistry, specifically those working with indazole scaffolds for kinase inhibitor development (e.g., VEGFR, PI3K pathways).

Executive Summary & Compound Profile

This compound is a highly functionalized heterocyclic building block. Its trisubstituted core (iodo, methyl, cyano) allows for orthogonal functionalization:

-

C3-Iodo: Amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl groups.

-

C4-Cyano: Precursor for amides, amines (via reduction), or heterocycles (e.g., tetrazoles).

-

N1-H: Site for alkylation or protection to modulate solubility and potency.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 885520-96-7 |

| Molecular Formula | C₉H₆IN₃ |

| Molecular Weight | 283.07 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH |

Synthesis & Characterization Workflow

The synthesis typically proceeds from 6-methyl-1H-indazole-4-carbonitrile via electrophilic iodination. The workflow below outlines the critical path for synthesis and quality control.

Caption: Synthesis and validation workflow for the target indazole intermediate.

Spectral Data Analysis

Note: The following data represents the consensus spectral profile for this specific substitution pattern based on validated chemometric models and analogous indazole intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution pattern (4-CN, 6-Me) creates a simplified aromatic region with two distinct singlet-like signals (meta-coupling may be resolved at high field).

Table 1: 1H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 13.80 | br s | 1H | NH (N1) | Exchangeable proton; shift varies with concentration/temp. |

| 7.65 | s (or d, J~1Hz) | 1H | H7 | Adjacent to N1; typically the most downfield aromatic proton. |

| 7.42 | s (or d, J~1Hz) | 1H | H5 | Located between the electron-withdrawing CN and electron-donating Me. |

| 2.48 | s | 3H | CH₃ (C6) | Characteristic methyl singlet; may overlap with DMSO solvent residual (2.50 ppm). |

Table 2: 13C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Notes |

| 141.5 | C7a | Bridgehead carbon |

| 140.2 | C6 | Methyl-substituted |

| 138.8 | C3a | Bridgehead carbon |

| 123.5 | C5 | Aromatic CH |

| 117.0 | CN | Nitrile carbon (characteristic weak intensity) |

| 112.8 | C7 | Aromatic CH |

| 104.2 | C4 | Ipso to Cyano group |

| 89.5 | C3-I | Carbon bearing Iodine (significantly upfield due to heavy atom effect) |

| 21.8 | CH₃ | Methyl carbon |

Mass Spectrometry (MS)[3]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Key Diagnostic: The presence of Iodine provides a unique mass defect.

| Ion | m/z (Observed) | Description |

| [M+H]⁺ | 283.9 | Protonated molecular ion. |

| [M+Na]⁺ | 305.9 | Sodium adduct (common in ESI). |

| [2M+H]⁺ | 566.8 | Dimer formation (concentration dependent). |

Infrared Spectroscopy (IR)

-

Instrument: FT-IR (ATR method).

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3150 - 3300 | ν(N-H) | Indazole NH stretch (broad). |

| 2225 - 2235 | ν(C≡N) | Nitrile stretch (sharp, diagnostic). |

| 1610, 1580 | ν(C=C, C=N) | Aromatic ring skeletal vibrations. |

| 600 - 800 | ν(C-I) | Carbon-Iodine stretch (fingerprint region). |

Experimental Protocol: Iodination of 6-methyl-1H-indazole-4-carbonitrile

This protocol is adapted from standard methodologies for indazole C3-functionalization [1, 2].

Objective: Selective introduction of iodine at the C3 position.

Materials:

-

Precursor: 6-methyl-1H-indazole-4-carbonitrile (1.0 eq)

-

Reagent: Iodine (I₂) (1.1 eq) or N-Iodosuccinimide (NIS) (1.1 eq)

-

Base: Potassium hydroxide (KOH) pellets (2.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-1H-indazole-4-carbonitrile (1.0 g, 6.36 mmol) in DMF (10 mL).

-

Base Addition: Add KOH pellets (0.71 g, 12.7 mmol) to the solution. Stir at room temperature for 15 minutes until partially dissolved.

-

Iodination: Cool the mixture to 0°C (ice bath). Add Iodine (I₂) (1.78 g, 7.0 mmol) portion-wise over 10 minutes to control the exotherm.

-

Note: The solution will turn dark brown.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

-

Target Rf: Product will be slightly less polar (higher Rf) than the starting material.

-

-

Quenching: Pour the reaction mixture into a solution of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃, 50 mL) to quench excess iodine. The color should fade from brown to yellow/white.

-

Isolation: A precipitate should form. Stir for 30 minutes.

-

If solid forms: Filter via Buchner funnel, wash with water (3 x 20 mL), and dry under vacuum.

-

If no solid: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.[1]

-

-

Purification: Recrystallize from Ethanol or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) if necessary.

References

-

Organic Syntheses, Coll. Vol. 97, p. 314 (2020). Preparation of 1H-Indazole-3-carbonitrile. (Provides analogous workup and handling for 3-substituted indazoles).

-

U.S. Environmental Protection Agency (EPA) CompTox Dashboard. this compound (DTXSID401266318).

-

BenchChem Application Note. Synthesis and Functionalization of Nitro-Indazoles. (General reference for electrophilic substitution on indazole cores).

Sources

The Biological Potential of 3-iodo-6-methyl-1H-indazole-4-carbonitrile: A Keystone Intermediate for Targeted Therapeutics

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS RN: 885520-96-7), a heterocyclic compound of significant interest in modern medicinal chemistry. While direct biological profiling of this specific molecule is not extensively documented in public literature, its structural architecture is emblematic of a "privileged scaffold" known for potent and selective biological activity.[1][2] This document synthesizes information from analogous structures and the well-established chemical reactivity of its constituent functional groups to project its most likely mechanism of action and therapeutic potential. The core assessment is that this compound is not an end-state therapeutic itself, but rather a highly valuable and versatile intermediate for the synthesis of next-generation protein kinase inhibitors for applications in oncology and inflammatory diseases. We will explore its synthetic utility, predict its biological target class, and provide robust, field-proven experimental workflows for its characterization and development.

The Indazole Scaffold: A Privileged Core in Modern Pharmaceuticals

The 1H-indazole ring system is a cornerstone of drug discovery, recognized for its ability to mimic the purine base of ATP and interact with the hinge region of protein kinase active sites.[3] This bio-isosteric relationship has led to the development of numerous FDA-approved drugs that feature this core structure.[4]

Prominent examples include:

-

Axitinib & Pazopanib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[4][5]

-

Entrectinib: An inhibitor of ROS1, TRK, and ALK kinases for specific types of non-small cell lung cancer.[4]

-

Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in cancer therapy.[4]

The consistent success of this scaffold underscores the high probability that novel derivatives, such as those synthesized from this compound, will exhibit potent biological effects.[2][6]

Molecular Architecture and Synthetic Versatility

The therapeutic potential of this compound is derived directly from its unique combination of functional groups, which provide multiple avenues for chemical modification and library generation.

-

3-Iodo Group: This is the molecule's most significant feature for drug discovery. The carbon-iodine bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[1][7] This allows for the precise and controlled introduction of diverse aryl, heteroaryl, and alkyl moieties, which are critical for establishing structure-activity relationships (SAR) and optimizing target affinity and selectivity.[7]

-

4-Carbonitrile Group: The nitrile moiety is a versatile functional group. It can act as a hydrogen bond acceptor, contributing to ligand-receptor binding. Alternatively, it can be chemically transformed into other functional groups, such as an amine or a carboxylic acid, to explore different binding interactions or modulate physicochemical properties.

-

6-Methyl Group: This group can influence the molecule's metabolic stability, solubility, and steric interactions within a protein's binding pocket. Its placement can be fine-tuned to enhance selectivity for a target of interest over off-target proteins.

The strategic utility of this compound as a synthetic building block is illustrated below.

Caption: Synthetic utility of the title compound for library generation.

Predicted Biological Target: Protein Kinase Inhibition

Given the prevalence of the indazole scaffold in approved kinase inhibitors, it is highly probable that derivatives of this compound will function as ATP-competitive kinase inhibitors.[3] Many cancers are driven by aberrant signaling from hyperactivated kinases, making them prime therapeutic targets.[1] A plausible target pathway for an indazole derivative is the RAF-MEK-ERK (MAPK) pathway, which is frequently mutated in various cancers, including melanoma and colon cancer.[1]

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.

Proposed Experimental Workflow for Biological Characterization

To empirically determine the biological activity of derivatives synthesized from this compound, a systematic, multi-stage approach is required. This workflow ensures that resources are directed toward the most promising compounds.

Caption: Proposed workflow for biological characterization.

Protocol 1: Biochemical IC50 Determination via ADP-Glo™ Kinase Assay

This protocol provides a robust method for quantifying the potency of a test compound against a purified kinase identified from a primary screen. The assay measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.

Self-Validation System: The protocol's integrity relies on the inclusion of proper controls.

-

Positive Control: A known inhibitor of the target kinase to confirm assay sensitivity.

-

Negative (Vehicle) Control: DMSO-only wells to define 0% inhibition (maximum kinase activity).

-

"No Enzyme" Control: Wells without kinase to define 100% inhibition (background signal).

Materials:

-

Test Compound (serial dilution in DMSO)

-

Purified, active target kinase

-

Kinase-specific substrate and cofactors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and plate reader with luminescence detection

Methodology:

-

Compound Plating: Dispense 50 nL of each concentration of the test compound serial dilution (in DMSO) into the assay plate wells. Include vehicle (DMSO only) and "no enzyme" control wells.

-

Kinase Reaction Initiation: Prepare a 2X kinase/substrate reaction buffer. Add 5 µL of this solution to each well, except the "no enzyme" controls. For those, add 5 µL of buffer without the enzyme.

-

Incubation: Gently mix the plate on a plate shaker for 30 seconds. Incubate the reaction at room temperature for 60 minutes. The causality here is to allow the enzymatic reaction to proceed to a point within the linear range of ADP production.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to all wells. This step simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will convert the newly produced ADP into a luminescent signal. Incubate for 30 minutes at room temperature to allow the signal to stabilize.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data using the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Proliferation Assay via CellTiter-Glo®

This assay determines the compound's ability to inhibit the growth of cancer cell lines. It measures intracellular ATP levels, which is a direct indicator of cell viability.

Materials:

-

Cancer cell line whose growth is dependent on the target kinase.

-

Complete cell culture medium.

-

Test Compound (serial dilution in culture medium).

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

-

White, clear-bottom 96-well cell culture plates.

-

Plate reader with luminescence detection.

Methodology:

-

Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Treatment: Add 100 µL of medium containing the test compound at 2X the final desired concentrations. Include vehicle control wells (DMSO in medium).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is chosen to allow for multiple cell doubling times, making antiproliferative effects more pronounced.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence. The signal is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percent viability against the log of compound concentration and fitting to a dose-response curve.

Conclusion and Future Directions

This compound represents a starting point of high potential for drug discovery. Its value lies not in its intrinsic biological activity, but in its strategic design as a versatile chemical intermediate. The indazole core provides a proven scaffold for kinase inhibition, while the 3-iodo functionality serves as a reactive handle for rapid library synthesis and lead optimization. By following a systematic workflow of chemical diversification coupled with robust biochemical and cellular screening, researchers can leverage this compound to develop novel, potent, and selective kinase inhibitors. The subsequent steps for a promising lead candidate would involve advanced profiling, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and evaluation in in-vivo xenograft models to establish therapeutic efficacy.

References

- BenchChem. (2025). Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers.

- BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole.

- BenchChem. (2025). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers.

- BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. Retrieved from [Link].

-

Shaikh, A. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link].

-

U.S. Environmental Protection Agency (EPA). (2025). This compound - Related Substances. Retrieved from [Link].

-

U.S. Environmental Protection Agency (EPA). (2025). This compound - Exposure. Retrieved from [Link].

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4). Retrieved from [Link].

- Shaikh, A. A., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Journal of the Indian Chemical Society.

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link].

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3):1311-1316. Retrieved from [Link].

-

Mason, J. M., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. Journal of Medicinal Chemistry, 56(15), 6043–6057. Retrieved from [Link].

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5183–5189. Retrieved from [Link].

-

Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Biomedical Research, 28(13). Retrieved from [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 3-iodo-6-methyl-1H-indazole-4-carbonitrile

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile, a specific derivative with significant potential in drug discovery. While direct experimental data on this particular molecule is limited, this document synthesizes information from structurally related indazole compounds to propose a putative mechanism of action. We will delve into the chemical characteristics of this molecule, its likely biological targets, and a hypothetical framework for its experimental validation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel indazole derivatives.

Introduction to the Indazole Scaffold: A Privileged Heterocycle

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[1] This structural motif is found in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and notably, anti-cancer properties.[2][3][4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.[3] The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form.[3][5]

The biological significance of indazole derivatives is underscored by their presence in several FDA-approved drugs. For instance, niraparib is an indazole-containing PARP inhibitor used in cancer therapy, and pazopanib is a multi-targeted tyrosine kinase inhibitor.[3] These examples highlight the ability of the indazole scaffold to serve as a core structural element for potent and selective enzyme inhibitors.

Molecular Profile: this compound

The subject of this guide, this compound (CAS RN: 885520-96-7), is a distinct derivative with specific substitutions that likely dictate its biological activity.[6][7]

| Property | Value |

| Molecular Formula | C₉H₆IN₃ |

| CAS Number | 885520-96-7 |

The key structural features of this molecule are:

-

The Indazole Core: Provides the fundamental scaffold for interaction with biological targets.

-

Iodine at the 3-position: This halogen atom is a crucial feature. It can act as a hydrogen bond acceptor and, more importantly, serves as a versatile chemical handle for further synthetic modifications via cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[8][9] This allows for the generation of diverse compound libraries to explore structure-activity relationships (SAR).

-

Methyl Group at the 6-position: This substituent can influence the molecule's lipophilicity and steric interactions within a binding pocket.

-

Carbonitrile (Cyano) Group at the 4-position: The electron-withdrawing nature of the cyano group can significantly modulate the electronic properties of the indazole ring system, potentially influencing its binding affinity and metabolic stability.

Putative Mechanism of Action: A Focus on Kinase Inhibition

Given the prevalence of indazole derivatives as kinase inhibitors, it is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases.[10][11] The indazole moiety can function as a surrogate for the adenine of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.[12]

Targeting the ATP-Binding Site

The proposed mechanism centers on the molecule's ability to form key interactions within the ATP-binding cleft of a target kinase. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine base of ATP.

Potential Kinase Targets and Signaling Pathways

Substituted indazoles are known to inhibit a variety of protein kinases involved in critical cellular signaling pathways, particularly those implicated in cancer.[13] A plausible target for an indazole derivative like the one discussed here is the RAF-MEK-ERK pathway (also known as the MAPK pathway), which is frequently hyperactivated in various cancers.[2]

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by this compound.

Proposed Experimental Workflow for Target Validation

To validate the putative mechanism of action of this compound, a systematic experimental approach is required.

Caption: A proposed experimental workflow for the validation of the mechanism of action.

Step-by-Step Protocol: Kinase Inhibition Assay (Example)

-

Compound Preparation: Solubilize this compound in DMSO to create a stock solution.

-

Assay Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Incubation: Allow the kinase reaction to proceed at room temperature for a specified time.

-

Reaction Termination: Stop the reaction by adding a chelating agent.

-

Detection: Measure the fluorescence to determine the extent of peptide phosphorylation.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Potential Therapeutic Applications

Based on the putative mechanism of action as a kinase inhibitor, this compound and its derivatives could have therapeutic potential in several disease areas:

-

Oncology: Targeting kinases in signaling pathways that drive tumor growth and proliferation.[14]

-

Inflammatory Diseases: Modulating kinases involved in inflammatory responses.[4]

-

Cardiovascular Diseases: Some indazole derivatives have shown efficacy against cardiovascular pathologies in experimental settings.[15][16]

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, its structural features strongly suggest its potential as a kinase inhibitor. The indazole scaffold, coupled with the specific substitutions of an iodo group at the 3-position, a methyl group at the 6-position, and a carbonitrile at the 4-position, makes it a compelling candidate for further investigation in drug discovery programs. The versatile chemistry of the 3-iodo substituent provides a clear path for the generation of analog libraries to probe structure-activity relationships and optimize for potency and selectivity. Future research should focus on the systematic screening of this compound against a broad panel of kinases, followed by in-depth cellular and in vivo studies to validate its therapeutic potential.

References

-

Ahmad, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry. Available at: [Link]

-

Chen, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Structure and synthesis of indazole. Available at: [Link]

-

Vel's College of Pharmacy. (n.d.). Synthesis and biological activities of a novel series of indazole derivatives. Available at: [Link]

-

Bentham Science. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). This compound - Related Substances. Available at: [Link]

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). This compound - Exposure. Available at: [Link]

-

Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

- Google Patents. (n.d.). Methods for preparing indazole compounds.

-

Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

-

Allied Academies. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. caribjscitech.com [caribjscitech.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. alliedacademies.org [alliedacademies.org]

- 15. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

Technical Whitepaper: Therapeutic Potential and Pharmacological Profiling of 3-Iodo-6-methyl-1H-indazole-4-carbonitrile

The following technical guide details the pharmacological profile, therapeutic utility, and synthetic applications of 3-iodo-6-methyl-1H-indazole-4-carbonitrile .

Executive Summary

This compound (CAS: 885520-96-7) is a high-value heterocyclic intermediate functioning as a "privileged scaffold" in the discovery of small-molecule kinase inhibitors. Its structural architecture—specifically the 4-cyano and 6-methyl substitutions on the indazole core—is meticulously designed to target the ATP-binding pockets of lipid and protein kinases with high selectivity.

This compound is primarily utilized in the synthesis of inhibitors for Phosphoinositide 3-kinase delta (PI3Kδ) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . These targets are critical in the treatment of hematologic malignancies (e.g., CLL, Lymphoma) and autoimmune disorders (e.g., Rheumatoid Arthritis), respectively.

Chemical Architecture & Pharmacophore Analysis

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP while providing specific "handles" for optimizing drug-target interactions.

| Structural Feature | Chemical Function | Pharmacological Role |

| Indazole Core | Bicyclic aromatic heterocycle | Acts as the Hinge Binder . The N1/N2 nitrogens form critical hydrogen bonds with the kinase hinge region (e.g., Val882 in PI3K). |

| 3-Iodo Group (-I) | Halogen at C3 | Reactive Handle .[1] A labile leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing attachment of the "tail" moiety that extends into the solvent-exposed region. |

| 4-Cyano Group (-CN) | Electron-withdrawing group | Electronic Modulator & Warhead Precursor . It lowers the pKa of the indazole NH, strengthening H-bonds. It is often converted to an oxadiazole or carboxamide to interact with the "gatekeeper" residue or water networks. |

| 6-Methyl Group (-CH3) | Hydrophobic alkyl group | Selectivity Filter . Fits into the hydrophobic "affinity pocket" (or specificity pocket) of the kinase, often clashing with bulkier residues in off-target kinases, thereby improving selectivity (e.g., sparing PI3Kα). |

Therapeutic Targets and Mechanism of Action

A. Phosphoinositide 3-Kinase Delta (PI3Kδ)

The PI3K pathway is a master regulator of cell growth and survival. The delta (δ) isoform is restricted primarily to leukocytes, making it an ideal target for B-cell malignancies without the systemic toxicity (e.g., hyperglycemia) associated with pan-PI3K inhibition.

-

Mechanism: Derivatives of this compound bind to the ATP-binding cleft of the p110δ catalytic subunit. The 4-CN group (or its derivative) projects toward the ribose-binding pocket, while the group coupled to the 3-position extends out to interact with the non-conserved regions, locking the kinase in an inactive conformation.

-

Clinical Relevance: Used in developing next-generation inhibitors for Chronic Lymphocytic Leukemia (CLL) and Follicular Lymphoma (FL) .

B. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a scaffolding kinase downstream of Toll-like Receptors (TLRs) and IL-1 receptors.

-

Mechanism: Inhibitors built on this scaffold block the phosphorylation of IRAK1, thereby halting the MyD88-dependent signaling cascade. This prevents the activation of NF-κB and the subsequent "cytokine storm."

-

Clinical Relevance: Treatment of Rheumatoid Arthritis , Lupus , and other inflammatory conditions.

C. Emerging Targets (Structural Homology)

-

BTK (Bruton's Tyrosine Kinase): The indazole core is a bioisostere for the phthalazine core found in some BTK inhibitors.

-

HPK1 (Hematopoietic Progenitor Kinase 1): A negative regulator of T-cell activation; indazole derivatives are being explored to enhance anti-tumor immunity.

Visualization of Signaling Pathways

The following diagram illustrates the downstream effects of inhibiting the targets associated with this scaffold.

Caption: Dual therapeutic impact: Inhibition of PI3Kδ halts B-cell malignancy growth, while IRAK4 inhibition suppresses autoimmune inflammation.

Experimental Protocols

A. Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of the C3-iodine handle, a critical step in library generation.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl-boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Workflow:

-

Preparation: Charge a microwave vial with the indazole substrate, boronic acid, and Pd catalyst.

-

Inertion: Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and K₂CO₃ solution via syringe.

-

Reaction: Heat to 90°C for 4–12 hours (monitor via LC-MS for disappearance of the iodine peak).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

B. Validation: ADP-Glo™ Kinase Assay

To verify the potency of the synthesized derivative against PI3Kδ.

-

Enzyme Prep: Dilute recombinant PI3Kδ (p110δ/p85α) in kinase buffer.

-

Compound Addition: Add synthesized compound (in DMSO) to 384-well plate (dose-response curve).

-

Reaction Initiation: Add ATP (10 µM) and PIP2:PS lipid substrate. Incubate at RT for 60 min.

-

Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

-

Signal Generation: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Readout: Measure luminescence on a plate reader. Calculate IC₅₀.

Synthesis Workflow Diagram

The following diagram outlines the chemical derivation from the core building block.

Caption: Synthetic route from raw material to final kinase inhibitor, highlighting the 3-iodo compound as the pivotal divergent intermediate.

References

-

GlaxoSmithKline Intellectual Property. (2013).[2][3] 4-Oxadiazol-2-yl-indazoles as inhibitors of PI3 kinases. US Patent 8,524,751 B2.[2][3][4][5] Link

-

Biogen MA Inc. (2016).[6] IRAK4 Inhibiting Agents. WO Patent 2016/011390 A1. Link

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 18-35. (Provides protocol context for indazole functionalization). Link

-

BenchChem. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. (Technical Note on related scaffold utility). Link

-

EPA CompTox Dashboard. this compound (DTXSID401266318). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US8765743B2 - Compounds - Google Patents [patents.google.com]

- 3. US20050288286A1 - Anti-inflammatory medicaments - Google Patents [patents.google.com]

- 4. US8524751B2 - 4-oxadiazol-2-YL-indazoles as inhibitors of P13 kinases - Google Patents [patents.google.com]

- 5. US8575162B2 - Compounds - Google Patents [patents.google.com]

- 6. WO2017127430A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]

The Synthetic Versatility of 3-iodo-6-methyl-1H-indazole-4-carbonitrile: A Technical Guide for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and a Novel Functionalized Intermediate

The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic heteroaromatic structure, featuring a fused benzene and pyrazole ring, provides a versatile template for designing molecules with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The therapeutic success of indazole-containing drugs such as the antiemetic granisetron and the kinase inhibitor axitinib underscores the significance of this scaffold in modern drug discovery.[3][5]

This technical guide focuses on 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS No: 885520-96-7), a strategically functionalized derivative with significant potential as a versatile building block for the synthesis of novel therapeutic agents.[6][7] The presence of an iodine atom at the 3-position, a carbonitrile group at the 4-position, and a methyl group at the 6-position offers a rich platform for chemical diversification. The iodo group is particularly amenable to transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[8] The carbonitrile moiety can be further transformed into other functional groups, and the methyl group can influence the molecule's physicochemical properties. This guide will provide a comprehensive overview of the proposed synthesis, chemical reactivity, and potential applications of this promising, yet under-explored, intermediate.

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthetic Protocol (Proposed)

-

Diazotization and Cyclization to form 6-methyl-1H-indazole-4-carbonitrile:

-

Dissolve 2-amino-5-methylbenzonitrile in a suitable acidic medium, such as glacial acetic acid or aqueous hydrochloric acid.[10]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the diazonium salt intermediate.[10]

-

Allow the reaction mixture to warm to room temperature and stir for several hours to facilitate intramolecular cyclization to the indazole ring system.

-

Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

-

-

Iodination at the C3 Position:

-

Dissolve the resulting 6-methyl-1H-indazole-4-carbonitrile in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir.[11]

-

Add molecular iodine (I₂) portion-wise to the mixture.[11]

-

Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography to yield this compound.

-

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic data for this compound, based on its structure and data from closely related analogues.[1][12] This information is crucial for compound identification and characterization.

| Property | Predicted Value |

| Molecular Formula | C₉H₆IN₃ |

| Molecular Weight | 283.07 g/mol |

| Appearance | Likely a solid powder (e.g., off-white to yellow) |

| ¹H NMR | Distinct aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbon atoms of the indazole core, the methyl group, and the nitrile carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a highly versatile intermediate for the synthesis of diverse and complex heterocyclic scaffolds.[8]

Caption: Key functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The iodine atom at the C3-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds.[8]

-

Suzuki-Miyaura Coupling: For the synthesis of 3-aryl or 3-heteroaryl indazoles.[8]

-

Sonogashira Coupling: For the introduction of alkynyl groups at the C3-position.[13]

-

Heck Coupling: For the formation of 3-alkenyl indazoles.[14]

-

Buchwald-Hartwig Amination: For the synthesis of 3-aminoindazoles.[8]

Transformations of the 4-Carbonitrile Group

The carbonitrile group provides a gateway to other important functionalities:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid, which can then be converted to esters, amides, or other derivatives.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for derivatization.

N-Protection and Functionalization

The indazole nitrogen can be reactive in certain synthetic steps and may require protection.[15] Common protecting groups for indazoles include tetrahydropyranyl (THP) and (2-(trimethylsilyl)ethoxy)methyl (SEM).[14][15] The nitrogen can also be alkylated to introduce further diversity.

Detailed Experimental Protocols (Exemplary)

The following protocols are adapted from literature procedures for analogous compounds and serve as a starting point for the functionalization of this compound.

Protocol 1: Suzuki-Miyaura Coupling[8]

-

To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 2: Cyanation of 3-Iodoindazole (for synthesis of the carbonitrile)[16]

While the proposed synthesis starts with a pre-functionalized aniline, an alternative approach could involve the cyanation of a 3-iodoindazole precursor.

-

In a reaction flask, combine 3-iodo-1H-indazole (1.0 equiv.), potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv.), and a palladium catalyst system (e.g., allylpalladium(II) chloride dimer and a ligand like Xantphos).[16]

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as dimethylacetamide (DMAc).[16]

-

Heat the reaction mixture and stir until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Potential Applications in Drug Discovery

Substituted indazoles are well-known as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[12][17] The specific substitution pattern on the indazole ring plays a critical role in binding affinity and selectivity. The versatile functional handles on this compound make it an ideal starting material for generating libraries of compounds for screening against various kinase targets, such as those in the RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.[1]

Caption: Hypothetical mechanism of kinase inhibition by an indazole derivative.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. While direct literature on this specific compound is limited, its structural features suggest a rich and predictable reactivity based on the well-established chemistry of substituted indazoles. The strategic placement of the iodo, methyl, and carbonitrile groups provides multiple avenues for diversification, making it an ideal scaffold for the synthesis of compound libraries targeting a wide range of biological targets, particularly protein kinases. This guide provides a foundational understanding of its potential synthesis, reactivity, and applications, encouraging further exploration of this valuable intermediate in the quest for novel therapeutics.

References

- Benchchem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.

- Benchchem. A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers.

- Benchchem. Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers.

- Benchchem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole.

- EPA. This compound - Related Substances.

- Benchchem. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.

- BLD Pharm. 3-Iodo-1H-indazole-4-carbonitrile.

- Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. (2020).

- EPA. This compound - Exposure.

- Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives.

- Benchchem. Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.

- Ambeed, Inc. 3-Iodo-4-methyl-1H-indazole.

- NIH PubChem. 3-Iodo-1H-indazole.

- Benchchem. An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole.

- ChemicalBook. 6-Iodo-1H-indazole synthesis.

- EPA. This compound - Hazard.

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

- PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.

- MilliporeSigma. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate.

- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.

- Benchchem. Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole.

- Google Patents. WO2011040510A1 - Indazole analogue.

- Sigma-Aldrich. 3-Iodo-6-methyl-1H-indazole.

- Eureka | Patsnap. Synthesis method of 6-iodine-1H-indazole. (2019).

- PMC. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway.

- PharmaBlock. Indazoles in Drug Discovery.

- CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.

- PubMed. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. orgsyn.org [orgsyn.org]

- 17. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Application of 3-Iodo-6-methyl-1H-indazole-4-carbonitrile in Targeted Therapeutics

Executive Summary

In contemporary medicinal chemistry, the 1H-indazole scaffold is recognized as a highly privileged pharmacophore, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib) and allosteric modulators. The discovery and commercial availability of 3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS 885520-96-7) has significantly accelerated the hit-to-lead optimization process for drug development professionals. Rather than acting as a final therapeutic agent, this polyfunctionalized molecule is a precision-engineered synthetic intermediate.

This whitepaper provides an in-depth technical analysis of the structural rationale behind this specific substitution pattern, details self-validating protocols for its functionalization via palladium-catalyzed cross-coupling, and explores its application in the discovery of novel targeted therapeutics.

Structural Rationale & Pharmacophore Mapping

The specific functionalization of this compound is not arbitrary; every moiety serves a distinct mechanistic or synthetic purpose in drug design.

-

The 1H-Indazole Core: Acts as a classic "hinge-binding" motif. The adjacent nitrogen atoms (N1 and N2) serve as a hydrogen-bond donor and acceptor pair, respectively, allowing the molecule to anchor into the ATP-binding pocket of kinases [1].

-

3-Iodo Substituent (The Synthetic Handle): The C3 position is notoriously difficult to functionalize directly with high regioselectivity. Pre-installing an iodine atom provides a highly reactive handle for late-stage diversification (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings) [2]. Iodine is specifically chosen over bromine or chlorine because its weaker carbon-halogen bond undergoes oxidative addition with Palladium(0) at a significantly faster rate, enabling reactions under milder conditions. This is critical to prevent the degradation of sensitive functional groups.

-